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Compound of Interest

Compound Name:
Ethyl 2-[4-

(trifluoromethoxy)anilino]acetate

Cat. No.: B1333474 Get Quote

An In-Depth Technical Guide to Ethyl 2-[4-(trifluoromethoxy)anilino]acetate for Advanced

Research & Development

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. It

moves beyond a simple catalog of properties to provide actionable insights into its synthesis,

commercial sourcing, and strategic application as a pivotal building block in modern

pharmaceutical research.

Strategic Importance in Medicinal Chemistry
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS No. 306935-79-5) is a fluorinated aromatic

amine derivative of significant interest in drug discovery.[1] Its value stems from the unique

physicochemical properties imparted by the 4-(trifluoromethoxy)anilino scaffold. The

trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functional groups, offering a

distinct combination of high lipophilicity, metabolic stability, and electron-withdrawing character.

[2] These attributes can profoundly influence a drug candidate's pharmacokinetic and

pharmacodynamic profile, often leading to enhanced cell permeability, improved metabolic

resistance, and stronger binding affinity to biological targets.[2]
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This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a

versatile intermediate. The ethyl acetate moiety provides a reactive handle for a wide array of

chemical transformations, including hydrolysis, amidation, and reduction, allowing for its

incorporation into more complex molecular architectures.

Physicochemical Profile and Identification
Accurate identification is critical for experimental reproducibility and regulatory compliance. The

key properties of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate are summarized below.

Property Value Source

CAS Number 306935-79-5 [1][3]

Molecular Formula C₁₁H₁₂F₃NO₃ [1]

Molecular Weight 263.21 g/mol [1]

IUPAC Name

Ethyl 2-{[4-

(trifluoromethoxy)phenyl]amino

}acetate

N/A

Synonyms

Ethyl 2-(4-

(trifluoromethoxy)anilino)acetat

e

[1]

Commercial Sourcing and Availability
A reliable supply of high-purity starting materials is the foundation of any successful research

campaign. Several chemical suppliers specialize in providing fluorinated building blocks for

research and development purposes. The following table lists known commercial suppliers of

Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. Researchers are advised to request certificates

of analysis (CoA) to verify purity and identity before use.
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Supplier Notes

Amatek Scientific Co. Ltd. Listed as a supplier of this compound.[1]

Changzhou Kechem Bio-Scientific Co., LTD. A listed commercial source.[1]

Shanghai Haohong Pharmaceutical Co., Ltd. Offers this chemical intermediate.[1]

Shanghai Sunway Pharmaceutical Technology

Co.,Ltd.

A known supplier in the pharmaceutical

intermediate space.[1]

Shandong Libixi Biopharmaceutical Technology

Co., Ltd.
Listed as a provider of the compound.[1]

Frontier Specialty Chemicals
Provides the compound under catalog number

E14463.[3]

Chemrio Lists the product in their catalog.[4]

Synthesis Pathway and Mechanistic Rationale
The most common and industrially scalable synthesis of Ethyl 2-[4-
(trifluoromethoxy)anilino]acetate involves the nucleophilic substitution of a haloacetate ester

by 4-(trifluoromethoxy)aniline.

Reaction Scheme:
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom

of 4-(trifluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic carbon atom of

ethyl bromoacetate. This displaces the bromide leaving group, forming the new carbon-nitrogen

bond. A weak base is typically added to neutralize the hydrobromic acid (HBr) byproduct,

driving the reaction to completion.
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4-(trifluoromethoxy)aniline

Ethyl 2-[4-(trifluoromethoxy)anilino]acetate

Ethyl Bromoacetate Weak Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile)

Salt Byproduct (e.g., KBr)

Click to download full resolution via product page

Caption: Synthetic pathway for Ethyl 2-[4-(trifluoromethoxy)anilino]acetate.

Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on standard organic synthesis techniques for

N-alkylation of anilines.[5][6] It is intended for experienced laboratory personnel and must be

performed with appropriate safety precautions.

Objective: To synthesize Ethyl 2-[4-(trifluoromethoxy)anilino]acetate.

Materials:

4-(trifluoromethoxy)aniline (1.0 eq)

Ethyl bromoacetate (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

Acetonitrile (CH₃CN), anhydrous

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1333474?utm_src=pdf-body-img
https://www.benchchem.com/product/b1333474?utm_src=pdf-body
https://www.researchgate.net/publication/266390266_Crystal_structure_of_ethyl_2-4-chloro-anilinoacetate
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186106/
https://www.benchchem.com/product/b1333474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Magnesium sulfate (MgSO₄), anhydrous

Deionized water

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 4-(trifluoromethoxy)aniline and anhydrous potassium carbonate.

Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g.,

nitrogen or argon). Stir the suspension.

Reagent Addition: Add ethyl bromoacetate dropwise to the stirring suspension at room

temperature.

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up:

Cool the reaction mixture to room temperature.

Filter the solid salts and wash the filter cake with ethyl acetate.

Combine the filtrate and washes and concentrate under reduced pressure to remove the

solvent.

Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water

and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo

to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel, typically using

a hexane/ethyl acetate gradient, to afford the pure Ethyl 2-[4-
(trifluoromethoxy)anilino]acetate.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Application Workflow in Drug Discovery
The primary utility of this compound is as a scaffold for building more elaborate drug

candidates. The workflow below illustrates its strategic integration into a drug discovery

pipeline.

Start: Ethyl 2-[4-(trifluoromethoxy)anilino]acetate

Step 1: Hydrolysis
(Ester to Carboxylic Acid)

NaOH / H₂O

Step 2: Amide Coupling
(with diverse amine library)

Coupling Agents
(e.g., HATU, EDCI)

Step 3: Lead Generation
(Creates library of novel amides)

Step 4: Biological Screening
(Assay against therapeutic target)

Step 5: Hit-to-Lead Optimization

Click to download full resolution via product page
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Caption: Drug discovery workflow using the target intermediate.

This workflow highlights the conversion of the ethyl ester to a carboxylic acid, which is then

coupled with various amines to generate a library of diverse amide compounds. This library can

be screened for biological activity, and promising "hits" can be further optimized. The

trifluoromethoxy group is carried through the synthesis, imparting its beneficial properties to the

final compounds.[2][7]

Conclusion
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is a high-value, strategically important

intermediate for pharmaceutical R&D. Its utility is derived from the desirable properties of the

trifluoromethoxy group, which can significantly enhance the drug-like characteristics of a

molecule. A clear understanding of its synthesis, commercial availability, and strategic

application allows research organizations to accelerate their discovery programs and develop

novel therapeutics with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1333474#commercial-suppliers-of-ethyl-2-4-
trifluoromethoxy-anilino-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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